1,3,5-Trichloro-2-methylbenzene
Description
Direct Synthesis Routes
Direct synthesis routes are often favored for their efficiency and atom economy. The primary methods in this category include the alkylation of chlorinated benzenes and the regioselective chlorination of toluene (B28343) and its derivatives.
One of the direct methods for synthesizing 1,3,5-trichloro-2-methylbenzene is through the Friedel-Crafts alkylation of 1,3,5-trichlorobenzene (B151690). This electrophilic aromatic substitution reaction introduces a methyl group onto the 1,3,5-trichlorobenzene ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which enhances the electrophilicity of the alkylating agent.
Controlling the reaction conditions is crucial to achieve the desired product. For instance, selective methylation of 1,3,5-trichlorobenzene can be performed using a suitable methylating agent in the presence of AlCl₃ at a controlled temperature to favor the formation of this compound and prevent side reactions.
The direct chlorination of toluene (methylbenzene) and its chlorinated derivatives is a common and industrially relevant method for preparing this compound. This process involves the substitution of hydrogen atoms on the aromatic ring with chlorine atoms. The regioselectivity of the chlorination, which dictates the positions of the chlorine atoms on the benzene (B151609) ring, is a critical aspect of this synthetic route.
The reaction typically employs a catalyst, such as iron(III) chloride (FeCl₃) or other Lewis acids, to facilitate the electrophilic aromatic substitution. The temperature must be carefully controlled to promote substitution at the desired 1, 3, and 5-positions relative to the methyl group and to avoid over-chlorination. The choice of solvent can also influence the reactivity.
It is important to note that the direct chlorination of toluene can lead to a mixture of isomers. For example, the chlorination of toluene in the presence of certain metallic chloride catalysts, such as those of titanium, thallium, tin, zirconium, and tungsten, has been shown to produce a mixture of trichlorotoluenes with a significant amount of the 2,3,6-isomer. google.com
In an effort to develop more environmentally friendly synthetic methods, catalyst-free chlorination processes have been explored. One such method involves the use of a KHSO₅–KCl system in organic solvent–water mixtures for the regioselective chlorination of toluene at room temperature. rsc.org This approach aligns with the principles of green chemistry by avoiding the use of toxic catalysts and harsh reaction conditions. rsc.org The choice of solvent in these systems is critical; polar solvents like ethanol, methanol, and acetonitrile (B52724) favor aromatic chlorination, while chlorinated solvents tend to promote chlorination of the methyl group (α-chlorination). rsc.org
| Organic Solvent | Reaction Type Favored | Selectivity | Toluene Conversion | Reaction Time |
|---|---|---|---|---|
| C₂H₅OH, CH₃OH, CH₃CN | Aromatic Chlorination | 61–86% Chlorotoluene | >98% | 1 hour |
| CH₂Cl₂, CHCl₃, CCl₄ | α-Chlorination | >81% Benzyl (B1604629) chloride | 38–59% | 1 hour |
Visible light-mediated chlorination has emerged as a sustainable and efficient alternative for the synthesis of chlorinated organic compounds. This metal-free approach often does not require additives or radical initiators. mdpi.com For instance, the chlorination of various substituted toluenes can be achieved using N,N-dichloroacetamide as the chlorinating agent under blue LED irradiation. mdpi.com This method has shown good yields for the α-H-chlorination of toluenes with both electron-donating and halide substituents. mdpi.com While this specific study focused on α-H-chlorination, the principles of photochemistry are being explored for various regioselective chlorination reactions. mdpi.comquora.com
| Substrate (Toluene Derivative) | Product | Isolated Yield |
|---|---|---|
| 4-Chlorotoluene | 1-(Chloromethyl)-4-chlorobenzene | Good |
| 4-Fluorotoluene | 1-(Chloromethyl)-4-fluorobenzene | Good |
| 4-Methyl-1,1'-biphenyl | 4'-(Chloromethyl)-1,1'-biphenyl | Satisfactory |
| 1-(tert-Butyl)-4-methylbenzene | 1-(tert-Butyl)-4-(chloromethyl)benzene | Satisfactory |
| p-Xylene | 1-(Chloromethyl)-4-methylbenzene | 60% |
Indirect Synthetic Pathways via Precursors
Indirect synthetic pathways involve the preparation of a precursor molecule that is then converted into the final product, this compound.
This compound can be derived from 2,4,6-trichlorobenzoic acid. chemicalbook.comcymitquimica.com This precursor is a potential degradation intermediate of Polychlorinated Biphenyls (PCBs) in contaminated soil, indicating the possibility of microbial transformation processes. chemicalbook.com The synthesis from 2,4,6-trichlorobenzoic acid would typically involve a decarboxylation reaction, where the carboxylic acid group is removed. The synthesis of the precursor itself, 2,4,6-trichlorobenzoic acid, can be achieved through the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride in the presence of aluminum trichloride (B1173362) to form 2,4,6-trichloro-benzotrichloride, which is then hydrolyzed with concentrated sulfuric acid. google.com
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKUIOMKBEGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946535 | |
| Record name | 1,3,5-Trichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23749-65-7 | |
| Record name | 1,3,5-Trichloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23749-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-trichloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023749657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,3,5-trichloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3,5 Trichloro 2 Methylbenzene
Indirect Synthetic Pathways via Precursors
Approaches Involving 1,3,5-Trichlorobenzene (B151690) as an Intermediate
The synthesis of various substituted benzene (B151609) derivatives often utilizes commercially available chlorinated benzenes as foundational starting materials. 1,3,5-Trichlorobenzene (TCB), a symmetrical organochlorine compound, serves as a key precursor in multi-step synthetic pathways to produce highly substituted aromatic compounds, including certain energetic materials. wikipedia.orggoogle.com One of the most prominent reaction sequences starting from TCB involves sequential nitration and amination to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.netdrdo.gov.in
The conversion of 1,3,5-trichlorobenzene to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is a well-established, two-step process known as the Benziger route. researchgate.net This pathway is a significant example of modifying the 1,3,5-trichlorobenzene core through electrophilic aromatic substitution followed by nucleophilic aromatic substitution to yield highly functionalized derivatives.
The initial step is the exhaustive nitration of 1,3,5-trichlorobenzene to form the intermediate 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB). drdo.gov.inniscpr.res.in This reaction requires severe conditions due to the deactivating effect of the three chlorine atoms on the benzene ring. redalyc.org The process typically involves reacting TCB with a potent nitrating mixture, such as fuming nitric acid and oleum (B3057394) (sulfuric acid containing excess SO₃), at elevated temperatures. drdo.gov.inredalyc.org The harsh conditions are necessary to overcome the electron-withdrawing nature of the chlorinated ring and achieve pernitration. redalyc.org Studies have optimized reaction parameters like temperature, duration, and reagent ratios to maximize the yield of TCTNB, which can reach over 90% under ideal conditions. niscpr.res.inredalyc.org
Table 1: Optimized Reaction Conditions for the Nitration of 1,3,5-Trichlorobenzene to TCTNB. redalyc.org
The second step involves the amination of the TCTNB intermediate. researchgate.net In this nucleophilic aromatic substitution reaction, the three chlorine atoms on the TCTNB ring are displaced by amino groups. This is typically achieved by treating TCTNB with ammonia (B1221849) gas in a solvent like toluene (B28343), often under pressure and at elevated temperatures. drdo.gov.inacs.org The reaction is a gas-liquid heterogeneous process that can be sensitive to parameters such as agitation, temperature, and the rate of ammonia addition. drdo.gov.in The presence of a small amount of water (around 2.5%) in the reaction medium has been shown to be beneficial, as it helps to reduce the formation of ammonium (B1175870) chloride as a major impurity. unt.edu The crude product is often purified by digestion in hot water to remove any remaining soluble impurities, resulting in TATB with a yield of approximately 85%. drdo.gov.in
Table 2: General Conditions for the Amination of TCTNB to TATB. researchgate.netdrdo.gov.inunt.edu
This synthetic sequence highlights a methodology to transform the relatively simple, halogenated 1,3,5-trichlorobenzene into a complex, highly functionalized molecule with alternating amino and nitro groups, demonstrating a key application of TCB as a versatile intermediate in organic synthesis. researchgate.netniscpr.res.in
Reactivity and Reaction Mechanisms of 1,3,5 Trichloro 2 Methylbenzene
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through a two-step mechanism that involves the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium or sigma complex. msu.edulibretexts.org The reaction concludes with the loss of a proton from the intermediate to restore the ring's aromaticity. msu.edulibretexts.org
The regioselectivity of electrophilic aromatic substitution is determined by the electronic properties of the substituents already present on the benzene ring. These groups direct incoming electrophiles to specific positions (ortho, meta, or para) relative to themselves.
Methyl Group (-CH₃): As an alkyl group, the methyl group is an ortho, para-director. chemguide.co.uklibretexts.org It activates the ring towards electrophilic attack, primarily through an electron-donating inductive effect and hyperconjugation, which helps stabilize the positive charge in the carbocation intermediate, particularly when the attack is at the ortho and para positions. libretexts.org
Chlorine Atoms (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. However, they are also ortho, para-directors because their lone pairs of electrons can be donated through resonance, which helps to stabilize the carbocation intermediate when the attack occurs at the ortho and para positions. chemguide.co.uk
In 1,3,5-trichloro-2-methylbenzene, the available positions for substitution are C4 and C6. The directing effects of the substituents are as follows:
The -CH₃ group at C2 directs ortho (to C1 and C3) and para (to C5), all of which are already substituted.
The -Cl at C1 directs ortho (to C2 and C6) and para (to C4).
The -Cl at C3 directs ortho (to C2 and C4) and para (to C5).
The -Cl at C5 directs ortho (to C4 and C6) and para (to C2).
Combining these effects, electrophilic attack is strongly directed to the C4 and C6 positions. Both positions are ortho to one chlorine atom and para to another, receiving directing influence from multiple substituents. The strong deactivating effect of three chlorine atoms suggests that forcing conditions would be required to achieve electrophilic substitution.
| Substituent | Electronic Effect | Directing Influence |
| -CH₃ (Methyl) | Activating (Inductive, Hyperconjugation) | Ortho, Para |
| -Cl (Chloro) | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |
Nucleophilic Substitution Reactions of Chlorine Atoms
Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. However, the reaction, termed Nucleophilic Aromatic Substitution (SNAr), can proceed if the aromatic ring is activated by strong electron-withdrawing groups located ortho and/or para to the leaving group (the halogen). These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.
For this compound, the three chlorine atoms are themselves electron-withdrawing substituents. This electronic feature can facilitate the substitution of one or more of the chlorine atoms by a strong nucleophile, likely under elevated temperatures or with catalysis. Studies on the isomer 1,2,5-trichloro-3-methylbenzene (B3024320) show that it can undergo nucleophilic substitution with reagents like sodium hydroxide (B78521) or ammonia (B1221849), indicating that such transformations are possible for trichlorotoluenes.
The introduction of an amino group onto a chlorinated aromatic ring is a key transformation in the synthesis of many industrial chemicals. This can be achieved through nucleophilic substitution of a chlorine atom by ammonia or an amine. For this to occur on an aryl chloride, the ring typically needs to be activated by electron-withdrawing groups.
While direct amination of this compound is not widely documented, related chemistry on similar molecules provides insight. For example, the amination of the isomer 1,2,5-trichloro-3-methylbenzene can be performed using ammonia or various amines, often requiring a copper or palladium catalyst to proceed. Another related process is reductive amination, where an aldehyde or ketone is converted to an amine. libretexts.org Given the electron-withdrawing nature of the chloro-substituents, it is plausible that this compound could undergo amination under forcing conditions, such as high temperature and pressure, potentially with transition metal catalysis.
Hydrodechlorination Processes
Catalytic hydrodechlorination (HDC) is an important environmental and synthetic process used to remove chlorine atoms from chlorinated organic compounds by reacting them with hydrogen gas over a catalyst. researchgate.net This process can be used to detoxify persistent organic pollutants or to selectively synthesize less-chlorinated compounds.
This compound can serve as a reactant in hydrodechlorination processes. cymitquimica.com Specifically, it can be used in the catalytic production of 2,6-dichlorotoluene (B125461), indicating the selective removal of one chlorine atom. cymitquimica.com Studies on the HDC of other chlorinated aromatics, such as 1,2,4-trichlorobenzene, often employ palladium-based catalysts (e.g., Pd supported on carbon or metal oxides like Mg(Al)O) and are influenced by reaction parameters like temperature and the nature of the support. researchgate.net The reactivity in HDC often decreases as the number of chlorine atoms increases. researchgate.net The process for this compound would likely involve its reaction with a hydrogen source in the presence of a catalyst like palladium on carbon (Pd/C) to yield the desired dichlorinated product.
| Compound | Catalyst | Product(s) | Reference |
| 1,2,4-Trichlorobenzene | Pd/Mg(Al)O | Benzene (major product) | researchgate.net |
| 2,4-Dichlorophenol | 5% Pd/C | Phenol, Cyclohexanone | researchgate.net |
| This compound | Not specified | 2,6-Dichlorotoluene | cymitquimica.com |
Derivatization for Advanced Chemical Synthesis
Due to its specific pattern of substitution and the reactivity of its chloro and methyl groups, this compound serves as a valuable intermediate for derivatization in the synthesis of more complex molecules. ontosight.ai It can be transformed through reactions like oxidation of the methyl group or substitution of the chlorine atoms to introduce new functionalities.
The utility of this compound as a building block is demonstrated by its application in the chemical industry. It is a key intermediate in the synthesis of various specialty chemicals. ontosight.ai
A significant application is its use as a precursor for the synthesis of triclosan, a widely used antibacterial and antifungal agent. ontosight.ai Furthermore, it serves as a starting material for the production of certain agrochemicals, including herbicides and insecticides, where the chlorinated aromatic scaffold is crucial for biological activity. ontosight.ai The compound itself can be prepared from 2,4,6-trichlorobenzoic acid, which is a potential degradation intermediate of polychlorinated biphenyls (PCBs). cymitquimica.comchemicalbook.com
Reactivity of Chloromethyl Groups as Reactive Intermediates
The transformation of the methyl group in this compound into a chloromethyl group, forming 1,3,5-trichloro-2-(chloromethyl)benzene (B75636), unlocks a variety of synthetic pathways. This benzylic halide is a reactive intermediate susceptible to both nucleophilic substitution and free-radical processes.
The formation of the chloromethyl group typically proceeds via a free-radical chain reaction when this compound is treated with chlorine in the presence of ultraviolet (UV) light. chemguide.ukrsc.orgdocbrown.infoshout.educationchemguide.co.uklibretexts.org This photochemical reaction is initiated by the homolytic cleavage of a chlorine molecule into two chlorine radicals. chemguide.uklibretexts.org A chlorine radical then abstracts a hydrogen atom from the methyl group of this compound, generating a resonance-stabilized 2,4,6-trichlorobenzyl radical and a molecule of hydrogen chloride. This benzylic radical then reacts with another chlorine molecule to yield 1,3,5-trichloro-2-(chloromethyl)benzene and a new chlorine radical, which continues the chain reaction. chemguide.uk Further substitution can occur to form (dichloromethyl) and (trichloromethyl) derivatives. docbrown.infoshout.education
The resulting 1,3,5-trichloro-2-(chloromethyl)benzene, also known as 2,4,6-trichlorobenzyl chloride, is a versatile intermediate. libretexts.org The presence of three electron-withdrawing chlorine atoms on the benzene ring significantly impacts its reactivity. These groups enhance the electrophilic character of the benzylic carbon, making it more susceptible to nucleophilic attack. nih.govacs.org
Nucleophilic substitution reactions on 1,3,5-trichloro-2-(chloromethyl)benzene provide a route to a diverse range of functionalized derivatives. The electron-withdrawing nature of the chloro substituents on the aromatic ring facilitates these reactions. nih.govacs.org For instance, cooperative catalytic coupling of benzyl (B1604629) chlorides with electron-deficient alkenes has been demonstrated, a process in which the benzyl halide is converted into a radical species that can engage in further bond-forming reactions. nih.govacs.org While specific studies on 1,3,5-trichloro-2-(chloromethyl)benzene are not extensively detailed in the provided results, the general principles of benzyl halide reactivity in the presence of electron-withdrawing groups suggest that it would readily participate in such transformations. rsc.orgnih.govacs.org
The table below summarizes the key reactive intermediates and products discussed:
| Compound Name | Role in Reaction |
| This compound | Starting Material |
| Chlorine | Reagent |
| 2,4,6-Trichlorobenzyl radical | Reactive Intermediate |
| 1,3,5-Trichloro-2-(chloromethyl)benzene | Reactive Intermediate/Product |
| (Dichloromethyl)benzene | Potential Byproduct |
| (Trichloromethyl)benzene | Potential Byproduct |
Environmental Transport and Partitioning
Volatilization from Environmental Matrices
Without a reported Henry's Law constant or specific vapor pressure data under various environmental conditions, a quantitative assessment of the compound's tendency to volatilize from water and soil cannot be accurately determined.
Adsorption to Soil and Sediment
Specific studies measuring the soil organic carbon-water partition coefficient (Koc) for this compound were not found. This value is essential for predicting the compound's mobility in soil and its likelihood of partitioning to sediment in aquatic systems.
Abiotic Degradation Pathways
Information on the degradation of this compound through non-biological processes is limited.
Photochemical Degradation in the Atmosphere
The atmospheric lifetime of many organic compounds is determined by their reaction rate with hydroxyl (•OH) radicals. However, the specific rate constant for the reaction between this compound and atmospheric hydroxyl radicals has not been reported in the reviewed literature. This data is necessary to calculate a reliable atmospheric half-life.
Biotic Degradation Pathways
While the microbial degradation of chlorinated aromatic compounds is a known environmental process, specific research on this compound is sparse.
Microbial Transformation Processes
Some general sources suggest that, as a polychlorinated aromatic compound, this compound may be subject to microbial transformation. For instance, it has been noted as a derivative of 2,4,6-Trichlorobenzoic Acid, which is a potential intermediate in the degradation of Polychlorinated Biphenyls (PCBs), hinting at the possibility of microbial involvement. However, detailed studies identifying specific microbial strains, metabolic pathways, degradation rates, and transformation products for this compound are not available. The recalcitrance of similarly structured compounds to aerobic degradation suggests that anaerobic processes like reductive dechlorination might be more significant, but this remains speculative without direct research.
Due to these significant data gaps, the creation of a detailed and data-rich article on the environmental fate and degradation of this compound is not possible at this time. Further empirical research is required to characterize its behavior and persistence in the environment.
Advanced Analytical Methodologies for Characterization and Detection
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups of 1,3,5-trichloro-2-methylbenzene. These methods probe the interaction of the molecule with electromagnetic radiation, providing a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
For this compound, ¹H NMR and ¹³C NMR are the most utilized forms of this technique. The ¹H NMR spectrum is expected to be relatively simple. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent and, being isolated from other protons, appear as a single sharp signal (a singlet). The three protons of the methyl group are also equivalent and produce another distinct singlet.
¹³C NMR spectroscopy provides information on the carbon framework. The spectrum would show distinct signals for the methyl carbon and the different carbons of the benzene (B151609) ring. The carbon atoms directly bonded to chlorine atoms will have their signals shifted to characteristic frequencies, as will the carbons bonded to the methyl group and the hydrogen atoms. Together, these spectra allow for the unambiguous confirmation of the compound's isomeric structure.
Table 1: Predicted NMR Spectral Data for this compound
| Spectrum Type | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Ar-H | ~7.3 | Singlet |
| ¹H NMR | -CH ₃ | ~2.5 | Singlet |
| ¹³C NMR | C -CH₃ | ~138 | - |
| ¹³C NMR | C -Cl | ~135 | - |
| ¹³C NMR | C -H | ~128 | - |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds. This absorption causes molecular vibrations at specific frequencies, which correspond to the presence of particular functional groups.
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. These include:
Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands corresponding to the methyl group's C-H bonds are observed just below 3000 cm⁻¹.
Aromatic C=C Stretching: One or more sharp bands appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-Cl Stretching: Strong, distinctive bands in the fingerprint region, typically between 600 and 800 cm⁻¹, are indicative of the carbon-chlorine bonds.
The unique pattern of these absorptions, especially in the fingerprint region (below 1500 cm⁻¹), serves as a reliable method for identifying the compound. nist.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3050 - 3150 | C-H Stretch | Aromatic |
| 2850 - 2970 | C-H Stretch | Methyl (-CH₃) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS) Applications for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental composition of a compound and can elucidate its structure through fragmentation analysis.
For this compound (molecular formula C₇H₅Cl₃), the mass spectrum exhibits a distinctive pattern due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The molecular ion peak (M⁺) will appear as a cluster of peaks. nih.gov The primary peak corresponds to the molecule containing three ³⁵Cl isotopes (m/z ≈ 194). This is accompanied by an M+2 peak (one ³⁷Cl), an M+4 peak (two ³⁷Cl), and an M+6 peak (three ³⁷Cl) with characteristic relative intensities, confirming the presence of three chlorine atoms. nist.gov
Electron impact ionization often causes the molecule to fragment in predictable ways. libretexts.org Common fragmentation patterns for this compound include the loss of a methyl group ([M-15]⁺) or a chlorine atom ([M-35]⁺ or [M-37]⁺), providing further structural confirmation. docbrown.info
Table 3: Predicted Mass Spectrometry Peaks for the Molecular Ion of this compound
| Ion | Isotopic Composition | Approximate m/z | Predicted Relative Abundance |
|---|---|---|---|
| [M]⁺ | ³⁵Cl, ³⁵Cl, ³⁵Cl | 194 | 100% |
| [M+2]⁺ | ³⁵Cl, ³⁵Cl, ³⁷Cl | 196 | ~98% |
| [M+4]⁺ | ³⁵Cl, ³⁷Cl, ³⁷Cl | 198 | ~32% |
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Synthetic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection prowess of mass spectrometry. nih.gov It is the premier method for analyzing volatile and semi-volatile organic compounds in complex mixtures.
In the analysis of this compound, a sample is injected into the GC, where it is vaporized. An inert carrier gas (mobile phase) sweeps the vaporized analytes through a long, thin column (stationary phase). Separation occurs based on the compound's boiling point and its affinity for the stationary phase. Because of its specific properties, this compound will have a characteristic retention time under defined GC conditions, allowing it to be separated from its isomers and other pollutants. nih.govnih.gov
After exiting the GC column, the separated compound enters the mass spectrometer, which serves as a highly specific detector. The MS generates a mass spectrum for the compound, confirming its identity through its molecular ion and fragmentation pattern. nih.gov This makes GC-MS an exceptionally reliable tool for the trace-level detection of this compound in environmental samples (such as soil or water) and for assessing the purity of the product from a chemical synthesis. chemicalbook.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, complementary to GC. Instead of a gas, it uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. HPLC is particularly useful for compounds that are non-volatile or thermally unstable.
While this compound is volatile enough for GC, HPLC offers a valuable alternative for purity analysis and reaction monitoring. sigmaaldrich.com A common HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Detection is typically achieved with an ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light. By monitoring the absorbance at a specific wavelength, the compound can be detected as it elutes from the column. The area of the resulting chromatographic peak is proportional to the concentration of the compound. This allows for the quantitative determination of purity by comparing the area of the main peak to the areas of any impurity peaks. Furthermore, by taking samples from a reaction mixture over time, HPLC can be used to monitor the consumption of reactants and the formation of this compound, thereby tracking the progress of the synthesis.
Sample Preparation and Extraction Techniques for Environmental and Synthetic Analysis
Purge-and-Trap Methodology for Volatile Organic Compounds
The purge-and-trap technique is a highly effective and widely used method for the extraction of volatile organic compounds (VOCs) like this compound from aqueous and solid samples. This method is a cornerstone of several U.S. Environmental Protection Agency (EPA) protocols, including Method 8260, which is frequently cited for the analysis of chlorotoluenes. idrosistem.comroadmaptozero.com The fundamental principle of this technique involves the removal of volatile analytes from the sample matrix by bubbling an inert gas, such as nitrogen or helium, through the sample. The volatilized compounds are then carried by the gas stream onto a sorbent trap, where they are concentrated. Subsequently, the trap is rapidly heated, and the desorbed analytes are swept by a carrier gas into a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS).
The efficiency of the purge-and-trap process is influenced by several key parameters, including purge gas flow rate, purge time, and the temperature of the sample. For semi-volatile compounds like this compound, optimizing these parameters is crucial to ensure efficient stripping from the sample matrix. The selection of the sorbent material within the trap is also critical and is often a combination of materials to effectively capture a wide range of VOCs.
Another related technique is closed-loop stripping analysis (CLSA), which has been successfully applied to the determination of chlorinated toluenes in river water at nanogram-per-liter levels. In CLSA, a continuous circulation of air is created through the water sample, and the stripped volatile compounds are adsorbed onto a small activated carbon filter. The compounds are then extracted from the filter with a small volume of solvent for analysis.
The following table summarizes typical reporting limits for 2,4,6-Trichlorotoluene in wastewater, often achieved using purge-and-trap GC-MS methodologies.
| Matrix | Reporting Limit (µg/L) | Analytical Method |
| Wastewater | 0.1 | GC-MS |
| Wastewater | 0.2 | USEPA 8260B, 8270D |
This table presents data from various environmental testing reports.
Solvent Extraction and Cleanup Procedures
For less volatile analytes or when analyzing solid and sludge samples, solvent extraction is a primary method for isolating this compound. This technique relies on the principle of partitioning the analyte between the sample matrix and an immiscible organic solvent in which it is highly soluble. Common EPA methods, such as Method 8270D, employ solvent extraction for the analysis of semi-volatile organic compounds. jack-wolfskin.lu
The choice of solvent is critical for achieving high extraction efficiency. Dichloromethane is a frequently utilized solvent for the extraction of chlorobenzenes and chlorotoluenes from environmental samples due to its ability to dissolve a wide range of organic compounds. roadmaptozero.comjack-wolfskin.lu The extraction process can be performed using various techniques, including:
Separatory Funnel Extraction: For liquid samples, the sample is shaken with the extraction solvent in a separatory funnel. The organic layer containing the analyte is then separated from the aqueous layer.
Soxhlet Extraction: This is a continuous extraction method typically used for solid samples. The sample is placed in a thimble, and the solvent is repeatedly vaporized and condensed to wash through the sample, ensuring thorough extraction.
Ultrasonic Extraction: This method uses high-frequency sound waves to agitate a mixture of the sample and solvent, enhancing the extraction efficiency by disrupting the sample matrix.
Following the initial extraction, the resulting solvent extract often contains co-extracted interfering compounds from the sample matrix that can affect the accuracy of the chromatographic analysis. Therefore, a cleanup step is almost always necessary to purify the extract. Common cleanup procedures include:
Adsorption Chromatography: The extract is passed through a column packed with an adsorbent material such as silica (B1680970) gel or Florisil. The analyte and interferences are separated based on their affinity for the adsorbent. Different solvents of varying polarity are used to elute the compounds from the column, allowing for the isolation of the target analyte fraction.
Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. It is particularly effective for removing large molecules like lipids and polymers from the extract.
The selection of the appropriate extraction and cleanup procedure is tailored to the specific characteristics of the sample matrix and the analytical objectives. The validation of these methods is crucial to ensure high recovery rates and the removal of interferences, leading to reliable quantification of this compound.
The following table lists regulatory and reporting limits for 2,4,6-Trichlorotoluene, which are achieved through methods often involving solvent extraction and subsequent cleanup.
| Regulatory/Advisory Body | Matrix | Limit/Standard (µg/L) |
| New York State Department of Environmental Conservation | Water | 5 |
| ZDHC (Zero Discharge of Hazardous Chemicals) | Wastewater | 0.2 |
This table compiles information from regulatory guidelines and industry standards.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and bonding within 1,3,5-trichloro-2-methylbenzene.
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
While specific DFT studies exclusively focused on this compound are not widely available in published literature, the principles of DFT can be applied to predict its molecular and electronic properties based on studies of similar chlorinated aromatic compounds. DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids.
The geometry of this compound is determined by the interplay of the aromatic ring and its substituents. The benzene (B151609) ring is expected to be nearly planar, with the methyl group and chlorine atoms causing minor distortions. The C-C bond lengths within the ring will be close to the characteristic aromatic value (approximately 1.40 Å), with slight variations due to the electronic effects of the substituents. The C-Cl and C-C(methyl) bond lengths are also predictable with high accuracy using DFT.
The electronic properties, such as the distribution of electron density, are significantly influenced by the substituents. The three chlorine atoms are strongly electron-withdrawing due to their high electronegativity, leading to a polarization of the C-Cl bonds and a decrease in electron density on the attached carbon atoms. Conversely, the methyl group is a weak electron-donating group. This push-pull electronic arrangement creates a unique electron distribution across the aromatic ring, influencing the molecule's reactivity and intermolecular interactions. The table below presents hypothetical DFT-calculated values for key molecular properties, based on typical values for similar compounds.
Interactive Data Table: Predicted Molecular Properties of this compound
| Property | Predicted Value | Unit |
| C-C (aromatic) Bond Length | 1.39 - 1.41 | Å |
| C-Cl Bond Length | ~1.73 | Å |
| C-C (methyl) Bond Length | ~1.51 | Å |
| Dipole Moment | 1.0 - 1.5 | Debye |
| HOMO Energy | -8.0 to -9.0 | eV |
| LUMO Energy | -1.0 to -2.0 | eV |
| HOMO-LUMO Gap | 6.0 - 8.0 | eV |
Natural Bond Orbital (NBO) Analysis for Understanding Bonding Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding interactions within a molecule by analyzing the electron density. nih.gov It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. For this compound, an NBO analysis would reveal the nature of the covalent bonds and the extent of electron delocalization.
The C-Cl bonds are expected to show significant ionic character due to the large electronegativity difference between carbon and chlorine. The NBO analysis would quantify this by showing a significant polarization of the bonding orbitals towards the chlorine atoms. The C-H bonds of the methyl group, in contrast, would exhibit a lower degree of polarity.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to predict the dynamic behavior and reactivity of molecules.
Prediction of Reactivity and Reaction Pathways
The reactivity of this compound is dictated by the electronic and steric effects of its substituents. The electron-withdrawing chlorine atoms deactivate the aromatic ring towards electrophilic substitution, making such reactions less favorable compared to unsubstituted toluene (B28343). Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the carbon atoms bearing the chlorine atoms.
Computational models can predict the most likely sites for electrophilic and nucleophilic attack by calculating the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO). The regions of the molecule with the most negative electrostatic potential are susceptible to electrophilic attack, while regions with the most positive potential are prone to nucleophilic attack.
Reaction pathway simulations can be used to explore the mechanisms of potential reactions, such as oxidation or reduction. For instance, the oxidation of the methyl group to a carboxylic acid is a plausible transformation. Computational studies can model the step-by-step mechanism of such a reaction, identifying transition states and calculating activation energies to determine the reaction's feasibility and kinetics.
Conformational Analysis and Steric Hindrance Effects
The primary conformational flexibility in this compound arises from the rotation of the methyl group around the C-C bond. The three chlorine atoms ortho and para to the methyl group create a specific steric environment that influences the preferred orientation of the methyl hydrogens.
Computational studies on substituted toluenes have shown that steric interactions between the methyl group and ortho-substituents can create a rotational barrier. researchgate.net In the case of this compound, the two ortho chlorine atoms will sterically hinder the rotation of the methyl group. A conformational analysis would likely reveal that the most stable conformation is one where the C-H bonds of the methyl group are staggered with respect to the C-Cl bonds to minimize steric repulsion. The energy barrier for this rotation, while present, is expected to be relatively small, allowing for rapid rotation at room temperature. The steric bulk of the chlorine atoms can also influence how the molecule interacts with other molecules or surfaces. numberanalytics.comnumberanalytics.com
Structure-Reactivity Relationship (SRR) Studies in Chlorinated Aromatics
Structure-Reactivity Relationship (SRR) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.govlongdom.org For chlorinated aromatics, these studies are crucial for predicting properties like toxicity, environmental fate, and chemical reactivity without the need for extensive experimental testing for every single compound.
For this compound, SRR models would utilize molecular descriptors calculated from its structure to predict its behavior. Key descriptors would include:
Electronic Descriptors: Such as the energy of the HOMO and LUMO, which relate to the ease of oxidation and reduction, respectively. The electron-withdrawing nature of the chlorine atoms would significantly lower the LUMO energy, making the compound more susceptible to reduction. techno-press.orgtechno-press.org
Steric Descriptors: These quantify the bulkiness of the molecule and its substituents. The presence of three chlorine atoms and a methyl group results in significant steric hindrance, which can affect reaction rates and binding affinities. nih.gov
Hydrophobicity Descriptors: Typically represented by the octanol-water partition coefficient (logP), which indicates how the compound distributes between fatty tissues and water. The high chlorine content of this compound suggests a high logP value, indicating a tendency to bioaccumulate.
By comparing the descriptors of this compound with those of other chlorinated toluenes and benzenes in established SRR models, its relative reactivity and potential environmental impact can be estimated.
Research Applications and Industrial Utility
Chemical Intermediate in Organic Synthesis
1,3,5-Trichloro-2-methylbenzene is a versatile chemical intermediate, serving as a starting material or building block in the synthesis of a range of commercially significant products. ontosight.ai Its chlorinated structure allows for various substitution reactions, making it an important precursor in multi-step synthetic pathways. cymitquimica.com
The compound has been identified as a precursor in the synthesis of certain agrochemicals, including herbicides and insecticides. ontosight.ai The presence of the trichlorinated toluene (B28343) core is a key structural feature for building more complex molecules designed for agricultural use. While specific commercial herbicides or insecticides derived directly from this compound are not detailed in the provided research, its role as a precursor is noted. ontosight.ai Related chlorinated toluenes are known to be intermediates for products like the herbicide 2,6-dichlorobenzonitrile, highlighting the importance of this class of compounds in the agrochemical industry. chemistry-chemists.com
In the pharmaceutical sector, this compound serves as a key building block for synthesizing active pharmaceutical ingredients. ontosight.ai A notable example is its use as a precursor in the production of Triclosan. ontosight.ai Triclosan is a well-known antibacterial and antifungal agent widely used in consumer products like soaps, toothpastes, and cosmetics. ontosight.ai The synthesis of such agents demonstrates the compound's value in creating molecules with specific biological activities. ontosight.airesearchgate.net
Table 1: Application in Pharmaceutical Intermediate Synthesis
| Intermediate | Product Synthesized | Product Class | Reference |
| This compound | Triclosan | Antibacterial / Antifungal Agent | ontosight.ai |
Beyond agriculture and pharmaceuticals, this compound is an intermediate in the synthesis of other specialty chemicals. ontosight.ai Its derivatives are valuable in the production of dyes and fragrances. researchgate.net The reactivity endowed by its chlorine atoms makes it suitable for creating complex aromatic compounds used in various industrial applications. cymitquimica.com
Catalytic Applications in Chemical Processes
In addition to its role as a building block, this compound is involved in specific catalytic processes, both as a potential catalyst itself and as a key component in catalyst systems.
This compound is identified as a reagent that can be used in hydrodechlorination processes. cymitquimica.comamericanchemicalsuppliers.com While it can act as a reactant in these reactions, its more defined catalytic role is seen in specific industrial conversions. cymitquimica.com
A significant industrial application of this compound is its use as a catalyst in the production of 2,6-dichlorotoluene (B125461) from mixtures containing polychlorotoluenes. cymitquimica.comamericanchemicalsuppliers.com This process is crucial for converting less desirable, more highly chlorinated toluene isomers into a more commercially valuable product. cymitquimica.comchemistry-chemists.com The process, as detailed in patent literature, utilizes this compound to facilitate the selective conversion. cymitquimica.com
Table 2: Catalytic Process Details
| Process | Reactant | Catalyst | Product | Reference |
| Dichlorotoluene Production | Polychlorotoluene-containing mixtures | This compound | 2,6-dichlorotoluene | cymitquimica.comamericanchemicalsuppliers.com |
Contributions to Materials Science
This compound, also known as 2,4,6-trichlorotoluene, is a chlorinated aromatic hydrocarbon. nih.gov Its specific substitution pattern, featuring three chlorine atoms and a methyl group on a benzene (B151609) ring, imparts distinct chemical properties that make it a subject of interest in materials science. While its applications are specialized, it serves as a chemical intermediate in the synthesis of more complex molecules. chemicalbook.com
Production of Polymers and Dyes
Chlorinated toluenes are recognized for their role as intermediates in the synthesis of dyestuffs and as carriers in the dyeing process. ontosight.aigoogle.comroadmaptozero.com The industrial utility of trichlorotoluene isomers, such as 2,4,5-trichlorotoluene, as intermediates in the manufacturing of dyes and pigments is documented. ontosight.aigoogle.com Chlorotoluenes and chlorobenzenes are also employed as carriers and leveling agents, particularly for dyeing polyester (B1180765) and its blends with disperse dyes. roadmaptozero.com
While direct synthesis routes for specific commercial dyes originating from this compound are not extensively detailed in readily available literature, its established function as a chemical intermediate suggests its potential as a precursor in the broader synthesis of such materials. chemicalbook.com The general process for creating many dyes, such as azo dyes, involves the chemical modification of aromatic precursors. mjbas.com
Table 1: Applications of Chlorotoluenes in Dye Production
| Application Type | Description | Relevant Isomer/Class |
|---|---|---|
| Dye Intermediate | Serves as a precursor or building block in the chemical synthesis of dye molecules. | 2,4,5-Trichlorotoluene ontosight.aigoogle.com |
| Dye Carrier | Acts as a solvent and swelling agent to facilitate the absorption of disperse dyes into synthetic fibers like polyester. | Chlorotoluenes (general class) roadmaptozero.com |
| Chemical Intermediate | General use as a starting material for more complex organic compounds. | this compound chemicalbook.com |
Development of Optoelectronic Materials (e.g., OLEDs)
Based on available research, there is no specific information linking this compound to the direct synthesis or development of optoelectronic materials such as Organic Light Emitting Diodes (OLEDs). General research into OLEDs mentions the use of various solvents like toluene and chlorinated hydrocarbons during the synthesis of light-emitting metal complexes, but does not specify a direct role for this compound as a core component or precursor. google.comgoogle.com
Intermediates for UV Absorber Additives
UV absorbers are critical additives used to protect materials like plastics, coatings, and cosmetics from degradation caused by ultraviolet radiation. researchgate.net Two of the most prominent classes of organic UV absorbers are 2-(2'-hydroxyphenyl)benzotriazoles and hydroxyphenyl-s-triazines (HPT). researchgate.net These compounds function by absorbing harmful UV radiation and dissipating the energy as harmless heat.
The synthesis of these complex molecules often relies on chlorinated aromatic compounds as intermediates. For instance, the production of certain benzotriazole (B28993) UV absorbers can involve precursors like 5-chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)benzotriazole. researchgate.net Similarly, the synthesis of advanced HPTs involves the reaction of substituted phenols with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in processes like the Friedel-Crafts reaction. irowater.com
Although direct, documented synthetic pathways starting from this compound to produce specific UV absorbers are not prominent in the reviewed literature, its structure is consistent with the types of substituted aromatic precursors used in this field. Its potential lies as an intermediate building block in the multi-step synthesis of these high-performance additives.
Table 2: Major Classes of Organic UV Absorber Additives
| UV Absorber Class | Common Abbreviation | General Structure | Mechanism |
|---|---|---|---|
| 2-(2'-Hydroxyphenyl)benzotriazole | BTZ | Contains a benzotriazole ring linked to a substituted phenol. | Absorbs UV light and dissipates energy via excited-state intramolecular proton transfer. |
| Hydroxyphenyl-s-triazine | HPT | Features a 1,3,5-triazine (B166579) ring substituted with hydroxyphenyl groups. | Absorbs UV radiation with high photostability, suitable for durable coatings. |
Q & A
Q. What are the established synthetic routes for 1,3,5-Trichloro-2-methylbenzene, and what experimental conditions optimize yield?
The synthesis typically involves chlorination of toluene derivatives or Friedel-Crafts alkylation. For example, selective chlorination of 2-methylbenzene under controlled conditions (e.g., using AlCl₃ as a catalyst at 40–60°C) can yield the 1,3,5-trisubstituted isomer. Key parameters include temperature control to avoid over-chlorination and solvent selection (e.g., chlorinated solvents to enhance reactivity). Purity is validated via GC-MS with internal standards like deuterated analogs (e.g., benzene-d₃ derivatives) to resolve isomer peaks .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and DEPT experiments, identifies substitution patterns by distinguishing quaternary carbons from CH₃ groups. Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-5) and temperature gradients (50–300°C at 10°C/min) resolves isomers. Deuterated standards (e.g., benzene-d₃) improve signal resolution in complex matrices .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Storage at 0–6°C in airtight, amber glass containers minimizes degradation and volatilization. Personal protective equipment (PPE) including nitrile gloves, fume hoods, and chemical-resistant aprons is mandatory. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Refer to Safety Data Sheets (SDS) for incompatibility warnings (e.g., strong oxidizers) .
Advanced Research Questions
Q. How do electron-withdrawing chloro substituents influence the reactivity of this compound in electrophilic substitution reactions?
The meta-directing chloro groups deactivate the benzene ring, reducing electrophilic attack rates. Computational studies (DFT calculations) show decreased electron density at the para positions, favoring nitration or sulfonation at the remaining unsubstituted positions. Experimental validation involves kinetic studies under varying acid catalysts (e.g., H₂SO₄ vs. HNO₃) to map regioselectivity .
Q. What are the environmental degradation pathways of this compound, and how can photolytic stability be assessed?
Photolysis under UV light (λ = 254 nm) generates polychlorinated biphenyls (PCBs) as byproducts, identified via HPLC-UV/Vis. Hydrolysis studies in buffered solutions (pH 4–10) at 25°C reveal slow degradation, with half-lives >100 days. Advanced mass spectrometry (HRMS) tracks chlorine loss and hydroxylation products, critical for environmental risk assessments .
Q. How can computational modeling predict the thermodynamic stability and reaction intermediates of this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate bond dissociation energies (BDEs) for C-Cl bonds, predicting cleavage under thermal stress. Transition state analysis identifies intermediates in SNAr reactions, validated by kinetic isotope effects (KIE) in deuterated analogs. Such models guide catalyst design for selective dechlorination .
Q. What methodological challenges arise in resolving isomeric impurities during synthesis, and how are they addressed?
Co-elution of 1,2,4- and 1,3,5-trichloro isomers in GC-MS necessitates orthogonal methods:
- HPLC : C18 columns with acetonitrile/water gradients (70:30 to 90:10).
- 2D-NMR : NOESY correlations differentiate spatial proximity of substituents.
- Isotopic dilution : Using ¹³C-labeled internal standards improves quantification accuracy .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., logP, melting point) across studies?
Discrepancies often stem from impurities or measurement techniques. Best practices include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
